Dibenzyl 4-acetylheptanedioate
Description
Dibenzyl 4-acetylheptanedioate is a diester compound derived from heptanedioic acid (a seven-carbon dicarboxylic acid) with two benzyl ester groups and an acetyl substituent at the 4-position. Its molecular formula is C₂₃H₂₄O₅, and its molecular weight is 380.43 g/mol. This ester is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and polymer research, where its structural complexity enables tailored reactivity .
Properties
CAS No. |
6302-51-8 |
|---|---|
Molecular Formula |
C23H26O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
dibenzyl 4-acetylheptanedioate |
InChI |
InChI=1S/C23H26O5/c1-18(24)21(12-14-22(25)27-16-19-8-4-2-5-9-19)13-15-23(26)28-17-20-10-6-3-7-11-20/h2-11,21H,12-17H2,1H3 |
InChI Key |
DKKNMXWTCOOFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)OCC1=CC=CC=C1)CCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 4-acetylheptanedioate typically involves the esterification of 4-acetylheptanedioic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of dibenzyl 4-acetylheptanedioate occurs under acidic or basic conditions, yielding heptanedioic acid derivatives.
Acid-Catalyzed Hydrolysis
-
Conditions : Concentrated HCl or H₂SO₄ in aqueous/organic solvents (e.g., ethanol, THF).
-
Mechanism : Protonation of the ester carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The benzyl ester groups are cleaved sequentially, producing 4-acetylheptanedioic acid and benzyl alcohol.
-
Key Factor : Steric hindrance from the acetyl group slows hydrolysis compared to unsubstituted diesters.
Base-Promoted Hydrolysis (Saponification)
-
Conditions : NaOH or KOH in aqueous methanol/ethanol.
-
Products : Sodium/potassium salts of 4-acetylheptanedioic acid and benzyl alcohol.
-
Kinetics : Pseudo-first-order kinetics due to excess hydroxide ions.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acid hydrolysis | HCl (conc.), EtOH, Δ | 4-Acetylheptanedioic acid + Benzyl alcohol | ~85% |
| Base hydrolysis | NaOH, H₂O/MeOH, reflux | Disodium 4-acetylheptanedioate + Benzyl alcohol | ~90% |
Transesterification
The benzyl ester groups undergo transesterification with alcohols or thiols under catalytic conditions:
-
Catalysts : Ti(OiPr)₄, H₂SO₄, or enzymatic catalysts (e.g., lipases).
-
Example : Reaction with methanol in the presence of H₂SO₄ produces dimethyl 4-acetylheptanedioate.
-
Mechanism : Nucleophilic acyl substitution, where the alkoxide/thiolate attacks the carbonyl carbon.
Nucleophilic Acyl Substitution
The acetyl group participates in nucleophilic substitution reactions:
-
Ammonolysis : Reaction with ammonia or amines yields 4-aminoheptanedioate derivatives.
-
Alkoxylation : Methoxide or ethoxide ions replace the acetyl group, forming alkoxy-substituted diesters.
Enzymatic Modifications
In frozen aqueous systems, enzymatic reactions (e.g., α-chymotrypsin-catalyzed synthesis) show enhanced peptide yields due to freeze-concentration effects and reduced water activity . While not directly studied for this compound, analogous diesters exhibit:
-
Accelerated kinetics in ice due to reactant confinement in liquid microdomains.
-
Reduced byproduct formation compared to room-temperature reactions .
Oxidation and Reduction
-
Oxidation : The acetyl group can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester groups to alcohols, yielding 4-acetylheptanediol.
Complexation and Stability
Scientific Research Applications
Dibenzyl 4-acetylheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzyl 4-acetylheptanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to dibenzyl 4-acetylheptanedioate, differing in chain length, substituents, or functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|
| This compound | C₂₃H₂₄O₅ | 380.43 | Acetyl at C4, seven-carbon chain |
| 1,5-Dibenzyl glutarate | C₁₉H₂₀O₄ | 312.36 | Five-carbon chain, no substituents |
| Dibenzyl ether | C₁₄H₁₄O | 198.26 | Ether linkage (no ester groups) |
| L-Aspartic acid dibenzyl ester 4-toluenesulfonate | C₂₅H₂₅NO₇S | 483.53 | Tosylate salt, amino acid backbone |
Physical and Chemical Properties
- Solubility: this compound is hydrophobic, similar to dibenzyl ether, and likely soluble in organic solvents like chloroform or ethyl acetate . 1,5-Dibenzyl glutarate shares this solubility profile due to its benzyl ester groups . L-Aspartic acid dibenzyl ester 4-toluenesulfonate exhibits solubility in polar aprotic solvents (e.g., DMSO, methanol) owing to its ionic tosylate group .
- Reactivity: The acetyl group in this compound enhances its susceptibility to nucleophilic attack or keto-enol tautomerism, enabling applications in condensation or crosslinking reactions . Unsubstituted diesters like 1,5-dibenzyl glutarate are less reactive but serve as stable intermediates in flavor/fragrance synthesis . Dibenzyl ether, lacking ester groups, is chemically inert under standard conditions and functions as a non-reactive solvent .
Research Findings and Key Distinctions
Stability and Degradation
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